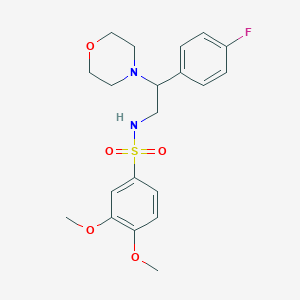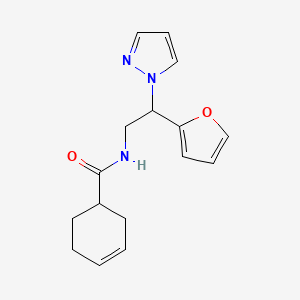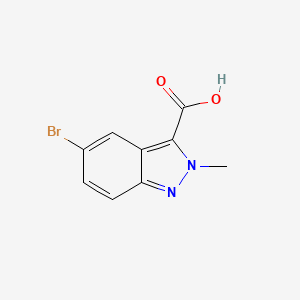
5-Bromo-2-methyl-2h-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methyl-2H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 . It is a compound that has been used in various research and development contexts .
Synthesis Analysis
The synthesis of 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid and related compounds is a topic of ongoing research . Detailed procedures and methods for the synthesis of this compound may be found in the scientific literature .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid consists of a 2H-indazole core, which is a type of nitrogen-containing heterocycle . This core is substituted at the 5-position with a bromine atom and at the 2-position with a methyl group . The 3-position of the indazole ring is connected to a carboxylic acid functional group .Chemical Reactions Analysis
The chemical reactivity of 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid is influenced by the presence of the bromine atom, the methyl group, and the carboxylic acid group . These functional groups can participate in various chemical reactions .Physical And Chemical Properties Analysis
5-Bromo-2-methyl-2H-indazole-3-carboxylic acid has a molecular weight of 255.07 g/mol . Its exact mass is 252.98507 g/mol and its monoisotopic mass is also 252.98507 g/mol . The compound has a topological polar surface area of 60.9 Ų .Aplicaciones Científicas De Investigación
Anti-Inflammatory Agents
Indazole derivatives have shown potential as anti-inflammatory agents . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .
Antimicrobial Agents
Indazole derivatives have also been studied for their antimicrobial activities . Some compounds, such as 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole, have shown high antistaphylococcal activity .
Anti-HIV Agents
Indazole has been studied for its potential anti-HIV properties . The specific mechanisms and effectiveness are still under investigation.
Anticancer Agents
Indazole derivatives have shown promise in the treatment of cancer . They have been found to inhibit the growth of cancer cells and have been studied for their potential use in chemotherapy .
Hypoglycemic Agents
Some indazole derivatives have been found to have hypoglycemic effects , which could make them useful in the treatment of diabetes.
Antiprotozoal Agents
Indazole derivatives have been studied for their antiprotozoal activities . This could make them useful in the treatment of diseases caused by protozoa.
Antihypertensive Agents
Indazole derivatives have been studied for their potential use as antihypertensive agents . They could potentially be used to lower blood pressure in patients with hypertension.
Inhibitors of Cyclo-oxygenase-2 (COX-2)
6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine (ITB), an indazole derivative, has been investigated for its effect on the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage . It was found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-methylindazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-8(9(13)14)6-4-5(10)2-3-7(6)11-12/h2-4H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDHDGSBPJCSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-2h-indazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2679319.png)
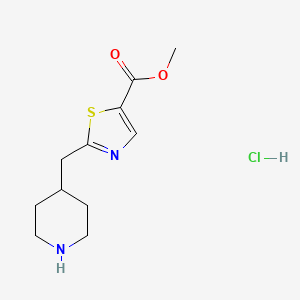
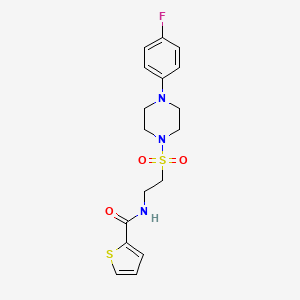
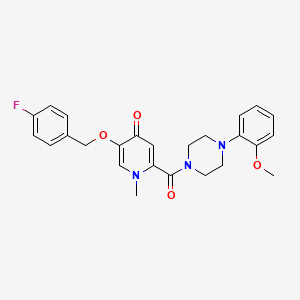
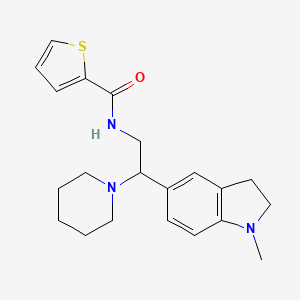

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B2679328.png)
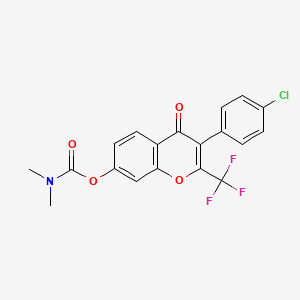
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2679331.png)
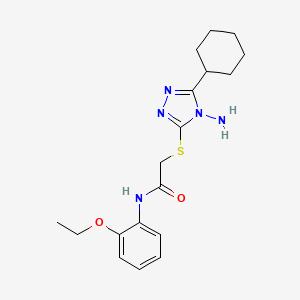
![2-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2679335.png)
![3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2679336.png)
